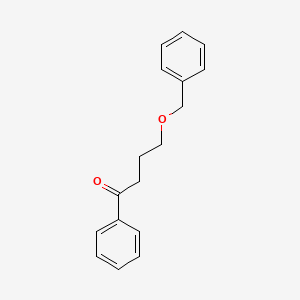

4-(Benzyloxy)-1-phenylbutan-1-one

Description

Significance and Research Context of Butan-1-one Derivatives with Benzyloxy Substitution

Butan-1-one derivatives are prevalent structural motifs in a myriad of natural products and synthetically important molecules. The presence of a carbonyl group provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations. The incorporation of a benzyloxy group at the 4-position introduces several key features. The benzyl (B1604629) group can serve as a protecting group for the hydroxyl functionality, a strategy frequently employed in multi-step organic synthesis to mask the reactivity of the alcohol while other chemical modifications are performed on the molecule. miracosta.edu The selection of the benzyl ether is strategic; it is known for its relative stability under a range of reaction conditions, yet it can be cleaved under specific, often reductive, conditions. miracosta.edu

The phenylbutan-1-one framework itself is a subject of interest in medicinal chemistry and materials science. The investigation of derivatives with benzyloxy substitution is often driven by the desire to understand how the introduction of this bulky, aromatic ether linkage influences the molecule's conformational preferences, electronic properties, and interactions with biological targets or material matrices.

Overview of Key Structural Motifs and Their Academic Relevance

The structure of 4-(Benzyloxy)-1-phenylbutan-1-one is characterized by three principal motifs: the phenyl ketone, the flexible butyl chain, and the benzyloxy group. Each of these components imparts distinct chemical and physical properties to the molecule, making it a valuable subject for academic research.

Phenyl Ketone Moiety: The aromatic ketone functionality is a classic electrophilic center. The phenyl ring's electronic properties can be readily modulated through substitution, which in turn influences the reactivity of the carbonyl group. This moiety is a common feature in compounds studied for their photophysical properties and as precursors to chiral alcohols through asymmetric reduction. The infrared (IR) stretching frequency of the carbonyl group in such ketones typically appears in the range of 1685-1666 cm⁻¹. libretexts.org

Butyl Spacer: The four-carbon chain provides conformational flexibility. The study of the preferred conformations of this chain and the influence of the terminal substituents on its geometry is of fundamental interest in stereochemistry and conformational analysis.

Benzyloxy Group: As a prominent protecting group, the benzyloxy ether is crucial in synthetic organic chemistry. Its installation is often achieved through the Williamson ether synthesis. google.com The presence of the benzyl group can also influence the molecule's lipophilicity and its potential for pi-stacking interactions, which are important in supramolecular chemistry and drug-receptor binding.

The combination of these motifs in this compound creates a molecule with a rich chemical landscape, offering opportunities for the exploration of new reactions, the development of synthetic strategies, and the investigation of structure-property relationships.

Synthetic Approaches and Detailed Research Findings

The synthesis of this compound can be approached through several strategic disconnections. Two plausible and commonly employed methods in organic synthesis are Friedel-Crafts acylation and the use of organometallic reagents.

One logical route involves the Friedel-Crafts acylation of benzene (B151609) with 4-(benzyloxy)butanoyl chloride. chemguide.co.ukorganic-chemistry.org This reaction, catalyzed by a Lewis acid such as aluminum chloride, would directly form the carbon-carbon bond between the phenyl ring and the carbonyl group. The requisite 4-(benzyloxy)butanoyl chloride can be prepared from 4-hydroxybutanoic acid or its derivatives by first protecting the hydroxyl group as a benzyl ether and then converting the carboxylic acid to the acyl chloride.

Alternatively, the molecule can be assembled by reacting a phenyl-based organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), with a suitable electrophile like 4-(benzyloxy)butanenitrile. wikipedia.orgeduncle.com The initial reaction would form an imine intermediate, which upon acidic workup, would hydrolyze to the desired ketone.

Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Predicted Value / Characteristic Peaks |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| ¹H NMR | Signals for the phenyl protons, the benzylic protons of the ether, the methylene (B1212753) protons of the butyl chain, and the protons of the benzyl group's phenyl ring. |

| ¹³C NMR | A peak for the carbonyl carbon is expected in the downfield region (around 190-200 ppm). pressbooks.pub Signals for the aromatic carbons of both phenyl rings and the aliphatic carbons of the butyl chain and the benzylic carbon would also be present. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1685 cm⁻¹), C-O stretching for the ether, and C-H stretching for the aromatic and aliphatic parts. pressbooks.pub |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

CAS No. |

139518-43-7 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-phenyl-4-phenylmethoxybutan-1-one |

InChI |

InChI=1S/C17H18O2/c18-17(16-10-5-2-6-11-16)12-7-13-19-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |

InChI Key |

CWUAFTUQAJVKKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzyloxy 1 Phenylbutan 1 One

Established Synthetic Pathways to the 1-Phenylbutan-1-one Core with Benzyloxy Substitution

The creation of the foundational 1-phenylbutan-1-one structure can be approached through several key reaction types, each offering distinct advantages.

Approaches Involving Carbon-Carbon Bond Formation

The formation of the carbon skeleton of 1-phenylbutan-1-one is a critical step that can be accomplished using a variety of powerful carbon-carbon bond-forming reactions.

A primary and well-established method for synthesizing aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comscribd.com For the synthesis of a 1-phenylbutan-1-one derivative, benzene (B151609) can be reacted with butanoyl chloride or butyric anhydride. scribd.com The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the benzene ring. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.org

Modern variations of this reaction aim to use greener and more efficient catalysts. For instance, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust system for Friedel-Crafts acylation. beilstein-journals.org Additionally, zinc-mediated Friedel-Crafts acylation can be performed under solvent-free conditions using microwave irradiation, offering a more environmentally friendly approach. organic-chemistry.org

| Reactants | Catalyst | Product |

| Benzene + Butanoyl chloride | AlCl₃ | 1-Phenylbutan-1-one |

| Benzene + Butyric anhydride | AlCl₃ | 1-Phenylbutan-1-one |

| Benzene derivative + Acetic anhydride | Iron(III) chloride hexahydrate | Acylated benzene derivative |

This table illustrates common reactants and catalysts used in Friedel-Crafts acylation to produce 1-phenylbutan-1-one and related ketones.

Organometallic reagents play a crucial role in modern organic synthesis, providing a versatile means for carbon-carbon bond formation. While specific examples for the direct synthesis of 4-(benzyloxy)-1-phenylbutan-1-one via organometallic coupling are not prevalent in the provided search results, the general principles of these reactions are applicable. For instance, a Grignard reagent, such as phenylmagnesium bromide, could theoretically react with a suitable 4-benzyloxy-substituted butanoyl derivative.

The Aldol (B89426) and Michael addition reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry that can be utilized to construct the carbon framework of substituted butanones. tamu.eduyoutube.com The Aldol reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com For instance, a crossed-aldol reaction between benzaldehyde (B42025) and a suitable three-carbon ketone enolate could potentially form the backbone of 1-phenylbutan-1-one.

The Michael addition, or conjugate addition, involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com A synthetic strategy could involve the Michael addition of a phenyl-based nucleophile to an appropriate α,β-unsaturated butenal or butenone derivative. These reactions are often base-catalyzed, with sodium hydroxide (B78521) being a common choice. tamu.edu

| Reaction Type | Key Reactants | General Product |

| Aldol Addition | Aldehyde/Ketone + Enolate | β-Hydroxy aldehyde/ketone |

| Michael Addition | Enolate + α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |

This table outlines the general reactants and products for Aldol and Michael addition reactions, which can be adapted for the synthesis of butanone derivatives.

Strategies for Introducing the Benzyloxy Moiety

Once the 1-phenylbutan-1-one core is established, or if a precursor with a hydroxyl group is synthesized, the benzyloxy group can be introduced.

The most direct method for introducing the benzyloxy group is through the etherification of a corresponding hydroxy-substituted precursor, namely 4-hydroxy-1-phenylbutan-1-one (B1625134). nih.gov The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

In this specific case, 4-hydroxy-1-phenylbutan-1-one would first be deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. francis-press.comresearchgate.net This alkoxide then acts as a nucleophile and reacts with benzyl (B1604629) chloride or benzyl bromide to displace the halide and form the desired this compound. researchgate.net The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or acetone. francis-press.com The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, like benzyl chloride, as secondary and tertiary halides are more prone to elimination side reactions. wikipedia.orgmasterorganicchemistry.com

| Starting Material | Reagents | Product |

| 4-Hydroxy-1-phenylbutan-1-one | 1. Base (e.g., NaH, K₂CO₃) 2. Benzyl halide (e.g., Benzyl chloride) | This compound |

This table details the reagents for the Williamson ether synthesis to produce this compound from its hydroxylated precursor.

Benzyl Protection Strategies in Multi-Step Synthesis

In the multi-step synthesis of molecules like this compound, the use of protecting groups is often indispensable. The benzyl group is a widely used protecting group for alcohols due to its general stability under a variety of reaction conditions, including acidic, basic, and organometallic environments. Its installation and removal are well-established processes.

The primary precursor requiring protection for the synthesis of the target molecule is 4-hydroxy-1-phenylbutan-1-one. The hydroxyl group can be converted to a benzyl ether to prevent its interference in subsequent reactions. A common and straightforward method for this transformation is the Williamson Ether Synthesis. This involves deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent.

A summary of common conditions for this benzylation is presented below:

| Reagent System | Conditions | Notes |

| Benzyl bromide (BnBr), Sodium hydride (NaH) | Anhydrous polar aprotic solvent (e.g., THF, DMF) | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. |

| Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O) | Aprotic solvent (e.g., DCM, DMF) | Ag₂O is a milder base, useful for substrates sensitive to strong bases and can promote selective protection. |

| Benzyl trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH) (catalytic) | Anhydrous non-polar solvent (e.g., cyclohexane) | This method proceeds under acidic conditions, offering an alternative for base-sensitive substrates. |

Deprotection, or the removal of the benzyl group to reveal the original alcohol, is typically accomplished via palladium-catalyzed hydrogenation. This reaction is clean and efficient, yielding the desired alcohol and toluene (B28343) as a byproduct. acs.org

Advanced Synthetic Approaches and Methodological Innovations

Modern organic synthesis increasingly relies on advanced methods that offer greater efficiency, selectivity, and sustainability. These include various forms of catalysis and strategies for achieving high levels of chemo- and regioselectivity.

Catalytic Synthesis Protocols

Catalysis provides pathways to chemical transformations that are faster, more selective, and occur under milder conditions than stoichiometric reactions.

Transition metals are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of a ketone like this compound can be envisioned through several transition metal-catalyzed reactions.

One strategic approach involves the α-alkylation of a ketone with a benzyl-containing electrophile. For example, nickel complexes have been shown to catalyze the α-alkylation of ketones with benzyl alcohols. researchgate.net A plausible route could involve the reaction of acetophenone (B1666503) with 3-(benzyloxy)propan-1-ol under nickel catalysis.

Another powerful strategy is the functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. The ketone group itself can act as a directing group to guide a transition metal catalyst to a specific C-H bond. For instance, palladium-catalyzed β-arylation of ketones with aryl halides has been reported. rsc.org While this would functionalize the β-position, related strategies could be devised. Ruthenium catalysts have been effective in the ortho-alkylation of aromatic ketones, demonstrating the principle of ketone-directed C-H activation. rsc.org

A different approach involves the construction of the aromatic ketone itself. Tandem reactions catalyzed by gold(I) or silver(I) can convert readily available propargyl esters into aromatic ketones, offering a convergent route to complex structures. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in synthesis, providing alternatives to metal-based catalysts. nih.gov For the synthesis of γ-alkoxy ketones, organocatalytic methods often involve the conjugate addition to α,β-unsaturated systems.

A potential organocatalytic route to the carbon skeleton of this compound is the Michael addition of an enamine or enolate to an electrophile. Chiral primary amine-thiourea derivatives have been developed as effective bifunctional organocatalysts for the asymmetric Michael addition of aromatic ketones to nitroalkenes. mdpi.com For example, acetophenone could be reacted with a suitable Michael acceptor in the presence of an organocatalyst to form a precursor to the final molecule. The reaction proceeds through the formation of an enamine intermediate from the ketone and the amine catalyst, which then attacks the nitroalkene. mdpi.comacs.org

Furthermore, organoseleno-catalyzed methods have been developed for the synthesis of α,β-unsaturated α'-alkoxy ketones from allenes, demonstrating the utility of organocatalysis in forming C-O bonds and rearranging molecular scaffolds under mild conditions. nih.gov These principles could be adapted to construct the target molecule.

Photochemistry utilizes light to activate molecules and drive chemical reactions. Phenyl alkyl ketones, such as the target molecule, exhibit characteristic photochemical behaviors. The most common of these are the Norrish Type I and Norrish Type II reactions. scribd.com

Norrish Type I Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming an acyl radical and an alkyl radical.

Norrish Type II Cleavage: This process occurs if there is a hydrogen atom on the γ-carbon. It involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) or cleave to form an enol and an alkene. scribd.comacs.org

While these reactions often lead to fragmentation, photochemical methods can also be used constructively. A novel application is the "photochemical uncaging" of ketones. In this approach, a precursor molecule is designed to release the desired ketone upon irradiation. For example, allylically substituted 3-(2-(arylethynyl)phenyl)prop-2-en-1-ols have been synthesized as "caged" ketones, which upon irradiation with UV light, undergo a photocyclization/fragmentation cascade to release the free ketone in good yields. mdpi.comnih.gov This strategy could be applied to release this compound under specific, light-controlled conditions.

Chemo- and Regioselective Synthesis Strategies

In a molecule with multiple reactive sites, such as the precursors to this compound, achieving selectivity is a primary challenge. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

For example, in the synthesis of the target molecule, one might need to perform a reaction at the α-carbon of the ketone without affecting the benzyl ether or the phenyl ring. Transition metal catalysis often provides excellent solutions for regioselectivity. As mentioned previously, the ketone's carbonyl group can direct a metal catalyst to a specific C-H bond, for example, enabling functionalization at the β-position. rsc.org

Similarly, chemo- and regioselective reductive deoxygenation of 1-en-4-yn-3-ols has been achieved using a cooperative iron and acid catalytic system, highlighting how modern catalysis can control reactivity at a specific site within a complex molecule. rsc.org In the context of this compound, a key regioselective challenge would be the differentiation of the α, β, and γ positions for functionalization. The choice of catalyst and reaction conditions is paramount to controlling where a new bond is formed. For instance, forming an enolate under thermodynamic control versus kinetic control can lead to different regioisomers of alkylation. The development of catalytic systems that can override inherent reactivity patterns is a frontier in synthetic chemistry.

Green Chemistry Principles in the Preparation of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and promoting sustainable industrial practices. wjpmr.com Key areas of focus include the use of safer solvents and the maximization of reaction efficiency.

Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) that are hazardous, flammable, and toxic. researchgate.net Research in green chemistry promotes the use of environmentally benign alternatives. researchgate.net For the synthesis of this compound, which may involve steps like Friedel-Crafts acylation and Williamson ether synthesis, greener solvent systems can be proposed.

Potential green solvents include water, supercritical fluids (like CO2), and ionic liquids. researchgate.net Water is an ideal solvent due to its non-toxicity, non-flammability, and availability. While organic substrates may have low solubility in water, techniques like using phase-transfer catalysts or amphiphilic resin-supported catalysts can overcome this limitation. researchgate.net Mechanochemical synthesis, which involves solvent-free reactions in a ball mill, presents another highly sustainable alternative, minimizing waste and often increasing reaction rates. rsc.org

Table 1: Comparison of Traditional vs. Green Solvents for Potential Synthetic Steps

| Synthetic Step | Traditional Solvents | Potential Green Alternatives | Advantages of Green Alternatives |

|---|---|---|---|

| Friedel-Crafts Acylation | Dichloromethane, Carbon Disulfide, Nitrobenzene | Supercritical CO2, Ionic Liquids | Reduced toxicity, non-flammability, potential for catalyst recycling. |

| Williamson Ether Synthesis | Dimethylformamide (DMF), Acetonitrile | Water (with phase-transfer catalyst), tert-Butanol | Lower toxicity, reduced environmental persistence, improved safety profile. |

| Nucleophilic Substitution | Acetone, Dichloromethane | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks, lower toxicity, easier recycling. |

| Catalytic Hydrogenation | Methanol (B129727), Ethanol (B145695) | Water, Ethyl acetate | Reduced flammability (for water), biodegradability. |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wiley-vch.de A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

Syntheses with poor atom economy often involve stoichiometric reagents that are not incorporated into the final product. A classic example is the Wittig reaction, where a significant portion of the reagent mass ends up as a triphenylphosphine (B44618) oxide byproduct. rsc.org In the context of synthesizing this compound, a traditional Friedel-Crafts acylation using a stoichiometric amount of a Lewis acid like AlCl₃ would have a low atom economy.

To improve efficiency, catalytic reactions are preferred. For instance, developing a catalytic Friedel-Crafts acylation or employing catalytic C-C bond-forming reactions would significantly enhance the atom economy. Addition reactions are inherently 100% atom-economical in theory, making them a desirable strategy. wiley-vch.de

Table 2: Atom Economy Analysis of Hypothetical Reactions

| Reaction Type | Description | Theoretical Atom Economy | Comments |

|---|---|---|---|

| Catalytic Addition | e.g., Addition of a phenyl group to a butenone derivative. | High (approaching 100%) | Ideal for maximizing efficiency; all reactant atoms are in the product. |

| Substitution | e.g., Williamson ether synthesis (SN2). | Moderate | Produces a salt byproduct (e.g., NaBr), which lowers the atom economy. |

| Acylation (Stoichiometric) | e.g., Friedel-Crafts with AlCl₃. | Low | The Lewis acid catalyst is used in large quantities and becomes waste. |

| Catalytic Acylation | e.g., Using a recyclable solid acid catalyst. | High | The catalyst is not consumed, leading to significantly less waste. |

One-Pot and Tandem Reaction Sequences

For the synthesis of this compound, a hypothetical one-pot process could be designed. For example, a sequence could involve the reaction of 4-hydroxybutyrophenone with benzyl bromide in the presence of a base. A more complex tandem reaction could involve the coupling of a phenyl-containing starting material with a four-carbon chain that already includes the benzyl ether, or vice-versa, in a sequence catalyzed by a single metal complex. organic-chemistry.org Such strategies streamline the synthesis, making it more efficient and scalable. The development of such processes relies on carefully selecting reagents and catalysts that are compatible and can orchestrate the desired sequence of bond formations. nih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections". amazonaws.comresearchgate.net

The structure of this compound offers several logical points for disconnection. The most apparent disconnections are at the ether linkage (C-O bond) and the carbon-carbon bonds adjacent to the carbonyl group.

C-O Ether Disconnection: Disconnecting the benzyl ether bond suggests 4-hydroxy-1-phenylbutan-1-one and a benzyl halide (e.g., benzyl bromide) as precursors. This corresponds to a standard Williamson ether synthesis.

C-C Bond Disconnection (Friedel-Crafts type): A disconnection between the phenyl ring and the carbonyl carbon suggests benzene and a 4-(benzyloxy)butanoyl halide (or a related carboxylic acid derivative) as precursors. This points to a Friedel-Crafts acylation pathway.

C-C Bond Disconnection (α-β to carbonyl): A disconnection between the alpha and beta carbons of the butanone chain suggests acetophenone and a two-carbon electrophile bearing the benzyloxy group, such as 2-(benzyloxy)acetaldehyde, via an aldol-type reaction followed by reduction.

These primary disconnections lead to a set of possible starting materials, allowing chemists to choose the most efficient, cost-effective, and environmentally benign route. nsf.gov

Table 3: Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection | Bond Type | Synthons (Idealized Fragments) | Possible Synthetic Reagents | Reaction Type |

|---|---|---|---|---|

| Route A | C(aryl)-C(acyl) | Benzene anion + 4-(Benzyloxy)butanoyl cation | Benzene + 4-(Benzyloxy)butanoyl chloride | Friedel-Crafts Acylation |

| Route B | C-O (Ether) | 4-Oxo-4-phenylbutan-1-oxide anion + Benzyl cation | 4-Hydroxy-1-phenylbutan-1-one + Benzyl bromide | Williamson Ether Synthesis |

| Route C | Cα-Cβ (Ketone) | Acetophenone enolate + 2-(Benzyloxy)ethyl cation | Acetophenone + 2-(Benzyloxy)ethyl halide | Alkylation |

Chemical Reactivity and Transformation Studies of 4 Benzyloxy 1 Phenylbutan 1 One

Reactions at the Ketone Functionality

The ketone group in 4-(Benzyloxy)-1-phenylbutan-1-one, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack. This reactivity allows for a variety of transformations, including reductions to alcohols, additions of carbon nucleophiles, and condensation reactions to form imino derivatives.

Carbonyl Reductions to Corresponding Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, 4-(benzyloxy)-1-phenylbutan-1-ol, can be achieved using various reducing agents. A common and effective method for this type of transformation involves the use of metal hydrides. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for the reduction of ketones.

In a reaction analogous to the reduction of similar benzyloxy-substituted ketones, this compound can be treated with sodium borohydride in methanol at room temperature. chemicalbook.com The hydride ion from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the corresponding alcohol.

| Reagent | Substrate | Product | Conditions | Yield | Reference |

| Sodium borohydride | 1-(4-(Benzyloxy)phenyl)ethan-1-one | 1-(4-(Benzyloxy)phenyl)ethan-1-ol | Methanol, 20°C, 3h | 96% | chemicalbook.com |

| Sodium borohydride | This compound | 4-(Benzyloxy)-1-phenylbutan-1-ol | Methanol, Room Temp. | High | [Predicted] |

This table includes a predicted, analogous reaction for the target compound based on the provided reference.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles, most notably organometallic reagents such as Grignard reagents. These reactions result in the formation of a new carbon-carbon bond and, after an acidic workup, a tertiary alcohol. youtube.com

For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via the nucleophilic addition of the methyl group to the carbonyl carbon. The subsequent hydrolysis of the magnesium alkoxide intermediate in the presence of an acid like aqueous sulfuric acid would yield 4-(benzyloxy)-1-phenyl-1-methylbutan-1-ol. youtube.comyoutube.com

| Grignard Reagent | Substrate | Intermediate Product | Final Product (after workup) | Reference |

| Phenylmagnesium bromide | Carbon dioxide | Magnesium carboxylate salt | Benzoic acid | youtube.com |

| Methylmagnesium bromide | This compound | Magnesium alkoxide salt | 4-(Benzyloxy)-1-phenyl-1-methylbutan-1-ol | [Predicted] |

This table includes a predicted, analogous reaction for the target compound based on the provided references.

Formation of Imino Derivatives

Imines, or Schiff bases, are formed through the reaction of a primary amine with a ketone or aldehyde, typically under acidic catalysis. redalyc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For this compound, reaction with a primary amine, such as aniline, in the presence of an acid catalyst would yield the corresponding N-phenyl imine. nih.govresearchgate.net

The reaction conditions for imine formation can vary, from heating in a suitable solvent with azeotropic removal of water to the use of catalysts like tetramethylammonium (B1211777) hydroxide (B78521) or mechanochemical grinding. nih.govresearchgate.net

| Amine | Substrate | Product | Conditions | Reference |

| Aniline | p-Methoxy phenyl acetone | N-phenyl imine derivative | Pt/C catalyst, hydrogenation | google.com |

| Substituted anilines | 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one | Corresponding imines | Ethanol, heat | redalyc.org |

| Aniline | This compound | N-phenyl-4-(benzyloxy)-1-phenylbutan-1-imine | Ethanol, Acid catalyst, Heat | [Predicted] |

This table includes a predicted, analogous reaction for the target compound based on the provided references.

Transformations of the Benzyl (B1604629) Ether Moiety

The benzyl ether group in this compound serves as a protecting group for the primary alcohol. Its removal (debenzylation) or cleavage is a key step in many synthetic routes, allowing for subsequent functionalization of the liberated hydroxyl group.

Selective Debenzylation Reactions

The benzyl group can be selectively removed under various conditions, with catalytic hydrogenation being one of the most common methods. This process typically involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is generally clean and efficient, yielding the debenzylated product and toluene (B28343) as a byproduct.

Alternatively, Lewis acids can be employed for debenzylation. For instance, a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) can achieve chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org Another approach involves the use of diisobutylaluminum hydride (DIBAL), which has been shown to selectively debenzylate certain protected carbohydrates. nih.gov

| Reagent(s) | Substrate | Product (after debenzylation) | Conditions | Reference |

| H₂, Pd/C | Benzyl ethers | Corresponding alcohols | Hydrogenation | organic-chemistry.org |

| BCl₃, pentamethylbenzene | Aryl benzyl ethers | Corresponding phenols | Low temperature | organic-chemistry.org |

| Diisobutylaluminum hydride (DIBAL) | Protected α-cyclodextrin | Selectively debenzylated diol | - | nih.gov |

| H₂, Pd/C | This compound | 4-Hydroxy-1-phenylbutan-1-one (B1625134) | Ethanol or Ethyl Acetate, Room Temp. | [Predicted] |

This table includes a predicted, analogous reaction for the target compound based on the provided references.

Ether Cleavage and Subsequent Functionalization

The cleavage of the benzyl ether can also be accomplished using strong acids, although this method is less selective if other acid-sensitive functional groups are present. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.com

| Reagent(s) | Substrate | Product (after cleavage) | Subsequent Functionalization (Example) | Reference |

| Strong acid (e.g., HI) | General ethers | Alcohols and/or alkyl halides | - | masterorganicchemistry.com |

| HBr | This compound | 4-Hydroxy-1-phenylbutan-1-one | Oxidation to 4-oxo-4-phenylbutanoic acid | [Predicted] |

This table includes a predicted, analogous reaction for the target compound based on the provided reference.

Reactions Involving the Aromatic Rings and Alkyl Chain

The presence of two distinct phenyl rings and a flexible four-carbon chain provides multiple sites for chemical modification. The reactivity of these sites is influenced by the electronic effects of the substituents already present on the molecule.

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the phenyl rings of this compound. The regiochemical outcome of these substitutions is governed by the directing effects of the existing substituents. The two phenyl rings in the molecule exhibit different reactivity profiles due to the substituents they bear.

The phenyl ring of the benzoyl group is substituted with a deactivating meta-directing acyl group. unizin.orglibretexts.org This means that electrophilic attack on this ring will be slower than on unsubstituted benzene (B151609) and will primarily occur at the meta position relative to the carbonyl group. unizin.org

Conversely, the phenyl ring of the benzyloxy group is activated by the electron-donating alkoxy group (-OCH₂Ph). This group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the benzyloxy substituent. youtube.comlumenlearning.com This ring is therefore more susceptible to electrophilic attack than the other phenyl ring.

Common electrophilic aromatic substitution reactions include nitration and halogenation. The predictable directing effects of the substituents allow for the regioselective introduction of nitro and halo groups onto the aromatic rings.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Phenyl Ring | Substituent | Directing Effect | Predicted Major Products of Nitration | Predicted Major Products of Halogenation |

| Benzoyl | -C(O)CH₂CH₂CH₂OBn | Deactivating, meta-directing | 1-(3-Nitrophenyl)-4-(benzyloxy)butan-1-one | 1-(3-Halophenyl)-4-(benzyloxy)butan-1-one |

| Benzyloxy | -OCH₂C₆H₅ | Activating, ortho-, para-directing | 4-(2-Nitrobenzyloxy)-1-phenylbutan-1-one and 4-(4-Nitrobenzyloxy)-1-phenylbutan-1-one | 4-(2-Halobenzyloxy)-1-phenylbutan-1-one and 4-(4-Halobenzyloxy)-1-phenylbutan-1-one |

The four-carbon alkyl chain of this compound offers several positions for the introduction of new functional groups. The presence of the carbonyl group activates the α- and β-positions for various transformations.

A common reaction is the α-halogenation of the ketone. Under acidic conditions, the reaction proceeds through an enol intermediate, leading to the substitution of one of the α-hydrogens with a halogen atom (Cl, Br, or I). wikipedia.orgmasterorganicchemistry.com This reaction is typically regioselective for the more substituted α-carbon if applicable, but in this case, only one α-position bears protons. wikipedia.org

Another important functionalization is the α-hydroxylation of the ketone. This can be achieved using various oxidizing agents, such as molecular oxygen in the presence of a suitable catalyst or with reagents like m-chloroperoxybenzoic acid (mCPBA) and a catalytic amount of iodine. organic-chemistry.orgacs.org This introduces a hydroxyl group at the α-position, leading to the formation of an α-hydroxy ketone, a valuable synthetic intermediate. researchgate.netnih.govacs.orgorganic-chemistry.orgorganicreactions.org

Table 2: Examples of Alkyl Chain Functionalization Reactions

| Reaction | Reagents and Conditions | Product |

| α-Bromination | Br₂, Acetic Acid | 2-Bromo-4-(benzyloxy)-1-phenylbutan-1-one |

| α-Hydroxylation | 1. Base (e.g., LDA) 2. MoOPH | 2-Hydroxy-4-(benzyloxy)-1-phenylbutan-1-one |

Derivatization Strategies for Structural Diversification

The versatile structure of this compound allows for extensive derivatization, enabling the synthesis of a wide array of new compounds with potentially interesting properties.

The carbonyl group is a prime site for the formation of amine derivatives, most commonly through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (primary or secondary), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This method provides a straightforward route to a diverse range of secondary and tertiary amines.

Beyond amination, other functional groups can be introduced to diversify the structure. For instance, the α-position, once halogenated, becomes susceptible to nucleophilic substitution, allowing for the introduction of a variety of functionalities. A notable example is the introduction of an azide (B81097) group by reacting an α-halo ketone with sodium azide. The resulting α-azido ketone is a versatile intermediate that can be reduced to an α-amino ketone or participate in cycloaddition reactions. nih.govmasterorganicchemistry.com

The alkyl chain can also be functionalized through more advanced methods. For example, Lewis acid-promoted reactions of alkyl azides with ketones can lead to either Schmidt-like insertion products or Mannich-type reaction products, depending on the reaction conditions and the structure of the reactants. organic-chemistry.orgresearchgate.net

Stereochemical Outcomes in Chemical Transformations

The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a new stereocenter. The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents or catalysts, leading to the selective formation of either the (R)- or (S)-enantiomer of the corresponding alcohol.

Asymmetric reduction of aromatic ketones is a well-established field, with numerous methods available to achieve high enantioselectivity. These methods include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes. Biocatalytic reductions using enzymes or whole microorganisms also offer a powerful and environmentally friendly approach to obtaining enantiomerically pure alcohols.

Table 3: Examples of Stereoselective Reductions of Aromatic Ketones

| Method | Chiral Reagent/Catalyst | Typical Outcome |

| Asymmetric Hydride Reduction | (R)-Alpine-Borane® | Enantioselective formation of the (R)-alcohol |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II)-diamine complex | High enantioselectivity for either (R)- or (S)-alcohol depending on the ligand |

| Biocatalytic Reduction | Yeast (e.g., Saccharomyces cerevisiae) | Often produces the (S)-alcohol with high enantiomeric excess |

Mechanistic Investigations of Reactions Involving 4 Benzyloxy 1 Phenylbutan 1 One

Elucidation of Reaction Mechanisms and Pathways

The chemical reactivity of 4-(Benzyloxy)-1-phenylbutan-1-one is primarily centered around its two key functional groups: the ketone and the benzyl (B1604629) ether. These groups can undergo a variety of reactions, including reduction of the ketone, cleavage of the ether, and intramolecular cyclizations under specific conditions.

One of the most significant potential reactions for a derivative of this compound is intramolecular Friedel-Crafts acylation to form a tetralone ring system. This type of reaction is a classic example of electrophilic aromatic substitution. blogspot.comsigmaaldrich.comlibretexts.org For this to occur, the benzyloxy group would first need to be cleaved and the resulting alcohol converted to a suitable acylating agent, such as an acyl chloride. The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile, attacking the phenyl ring to form a six-membered ring. blogspot.comsigmaaldrich.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). blogspot.comsigmaaldrich.com

Another important class of reactions involves the reduction of the ketone functionality. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents. numberanalytics.com The mechanism of catalytic hydrogenation typically involves the activation of both the hydrogen molecule and the ketone on the surface of a metal catalyst, such as palladium or platinum. numberanalytics.com

Role of Intermediates in Reaction Progression

The progression of reactions involving this compound is dictated by the formation of key intermediates. In the context of an intramolecular Friedel-Crafts acylation, the critical intermediate is the acylium ion. sigmaaldrich.com This highly electrophilic species is generated from an acyl halide precursor in the presence of a Lewis acid. sigmaaldrich.com The stability and reactivity of this intermediate are crucial for the success of the cyclization.

In asymmetric hydrogenation reactions, the key intermediates are metal-hydride complexes. For instance, in Noyori-type hydrogenations, a ruthenium(II) complex containing a chiral phosphine (B1218219) and a diamine ligand is often used. acs.orgnih.gov The reaction proceeds through a series of intermediates, including a ruthenium dihydride complex and an amide complex, which are involved in the hydrogen transfer to the ketone. acs.org

The reduction of ketones can also proceed through radical intermediates, especially when using dissolving metal reductions. The stereochemical outcome of such reactions can be influenced by the conformation of these intermediates.

Kinetic Studies and Reaction Rate Determination

For an intramolecular Friedel-Crafts acylation, the rate would be dependent on the concentration of the substrate and the Lewis acid catalyst. The nature of the solvent can also play a significant role. In asymmetric hydrogenation, the reaction rate is influenced by the hydrogen pressure, the substrate-to-catalyst ratio, and the temperature. acs.orgnih.gov Studies on related aromatic ketones have shown that the electronic nature of the substituents on the aromatic ring can affect the rate of hydrogenation.

The table below presents representative kinetic data for the asymmetric hydrogenation of acetophenone (B1666503), a structurally similar aromatic ketone, which can provide insights into the factors affecting the reaction rate.

| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) |

| Ru(π-CH₂C(CH₃)CH₂)₂(cod) / Ph-BINAN-H-Py | - | 50 | 25 | - | - |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2000 | 9 | - | 24 | 20 |

Data adapted from analogous reactions reported in the literature. acs.orgnih.gov

Transition State Analysis and Stereochemical Control Studies

The stereochemical outcome of reactions involving the chiral center that can be formed at the carbonyl carbon is determined by the energetics of the diastereomeric transition states. In asymmetric reductions of the ketone group, the goal is to favor one transition state over the other to achieve high enantioselectivity.

In Noyori asymmetric hydrogenation, the stereochemical control arises from the specific geometry of the chiral ruthenium catalyst, which creates a chiral environment around the ketone. The substrate approaches the catalyst in a way that minimizes steric interactions, leading to the preferential formation of one enantiomer. acs.orgnih.gov The transition state is often described as a six-membered ring involving the ruthenium, the hydride, the ketone oxygen, and the nitrogen of the diamine ligand. acs.org

For reductions of β-hydroxy ketones, which could be formed from this compound after debenzylation and subsequent aldol (B89426) reaction, chelation-controlled reductions can provide high diastereoselectivity. The Narasaka-Prasad reduction, for example, utilizes a boron chelating agent to form a rigid six-membered ring intermediate, directing the hydride attack from the less hindered face. youtube.com

The stereoselectivity of intramolecular Friedel-Crafts reactions can also be influenced by the conformation of the transition state leading to the cyclized product.

The following table summarizes different catalyst systems and their effectiveness in the stereoselective reduction of analogous ketones.

| Reaction Type | Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Asymmetric Hydrogenation | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone | (R)-1-phenylethanol | - |

| Narasaka Reduction | Bu₂BOMe, NaBH₄ | β-hydroxyketone | 1,3-syn-diol | High syn selectivity |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | β-hydroxyketone | 1,3-anti-diol | High anti selectivity |

Data based on established stereoselective reduction methods. nih.govyoutube.com

Applications and Synthetic Utility of 4 Benzyloxy 1 Phenylbutan 1 One

Potential as a Key Building Block in the Synthesis of Complex Organic Molecules

While not explicitly demonstrated for 4-(Benzyloxy)-1-phenylbutan-1-one, its structure suggests theoretical applications in constructing more elaborate molecular architectures.

Hypothetical Preparation of Polyfunctionalized Systems

The ketone and ether functionalities of this compound offer two distinct points for chemical modification. The carbonyl group could undergo a variety of classical reactions, such as aldol (B89426) condensations, Grignard reactions, or reductions to an alcohol, to introduce new functional groups and stereocenters. The benzyloxy group, a common protecting group for phenols, could be cleaved under hydrogenolysis conditions to reveal a reactive phenol (B47542). This phenol could then be used for etherification, esterification, or electrophilic aromatic substitution reactions, thereby leading to polyfunctionalized systems.

Speculative Role in Natural Product Synthesis Precursors

Many natural products feature substituted aromatic rings and aliphatic chains. In theory, this compound could serve as a fragment in the convergent synthesis of certain natural products. The phenylbutan-1-one core could be elaborated, and the benzyloxy-protected phenol could be unmasked at a later synthetic stage. However, no published total syntheses currently cite this compound as a starting material or key intermediate.

Postulated Intermediate in the Synthesis of Pharmaceutical Compounds and Analogues

The synthesis of various pharmaceutical agents often involves intermediates with phenyl and ether moieties.

Theoretical Precursor to Biologically Active Molecules

Derivatives of similar structures, such as [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanols, have been synthesized and evaluated for anticonvulsant activity. nih.gov This suggests that the 4-(benzyloxy)phenyl motif can be a component of neuroactive compounds. It is plausible that this compound could be modified through reductive amination of the ketone to introduce an amino group, a common pharmacophore, thereby serving as a precursor to analogous biologically active molecules.

Envisioned Applications in Advanced Synthetic Approaches to Drug Candidates

Modern drug discovery often employs fragment-based and diversity-oriented synthesis. This compound could theoretically be used as a scaffold to generate a library of diverse compounds. Modifications at the ketone, the aromatic rings, or the methylene (B1212753) bridge could lead to a range of analogues for screening against various biological targets.

Conceptual Synthesis of Diverse Chemical Scaffolds and Heterocyclic Compounds

The butanone backbone is a potential starting point for the construction of various cyclic systems. For instance, intramolecular condensation reactions could lead to the formation of carbocyclic rings. Furthermore, the ketone functionality could be a key handle for the synthesis of heterocyclic compounds. Reaction with hydrazine (B178648) derivatives could yield pyrazolines, or with hydroxylamine, isoxazolines. Reaction with 1,2-dinucleophiles could also be a route to various five- or six-membered heterocycles. However, specific examples of such transformations starting from this compound are not described in the literature. A study on the novel heterocyclic compound 5-benzyloxy-2-thiocyanatomethyl-4-pyranone, which has a different core structure, has shown effects on neoplastic cell growth, indicating the potential bioactivity of benzyloxy-containing heterocycles. nih.gov

Advanced Characterization and Spectroscopic Techniques for 4 Benzyloxy 1 Phenylbutan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular framework and confirm the identity of a synthesized compound.

¹H NMR Applications in Reaction Monitoring and Structure Elucidation

Proton NMR (¹H NMR) is fundamental for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural information. For 4-(Benzyloxy)-1-phenylbutan-1-one, specific proton signals corresponding to the aromatic rings (phenyl and benzyl (B1604629) groups), the benzylic methylene (B1212753) bridge (-O-CH₂-), and the aliphatic butanone chain would be expected.

In a typical analysis, the aromatic protons would appear in the downfield region (approximately δ 7.0-8.0 ppm), while the aliphatic protons of the butanone chain would be found in the more upfield region. The benzylic protons adjacent to the oxygen atom would likely resonate around δ 5.0 ppm.

¹H NMR is also crucial for real-time reaction monitoring. For instance, in the synthesis of a derivative, the disappearance of signals from a starting material and the concurrent appearance of new signals corresponding to the product allow chemists to track the reaction's progress and determine its endpoint. rsc.org

Table 1: Representative ¹H NMR Data for a Derivative, 4-oxo-4-phenylbutanal (B11922086) oxime

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 7.0 | 2H, Aromatic |

| 7.58 | s | 2H, Aromatic | |

| 7.43-7.48 | m | 3H, Aromatic | |

| 3.23 | s | 2H, Methylene | |

| 2.67 | s | 2H, Methylene | |

| Data recorded in CDCl₃ at 500 MHz. Source: rsc.org |

¹³C NMR Applications for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of all unique carbon atoms within the molecule. This technique is especially powerful for analyzing the carbon backbone. In this compound, distinct signals would be observed for the carbonyl carbon (C=O) of the ketone group, typically in the highly deshielded region of the spectrum (δ 190-200 ppm). rsc.org The various aromatic carbons and the aliphatic carbons of the butyl chain and benzyl group would also have characteristic chemical shifts.

The number of signals in the ¹³C NMR spectrum can confirm the molecule's symmetry, while the chemical shifts indicate the electronic environment of each carbon atom (e.g., attachment to electronegative atoms like oxygen).

Table 2: Representative ¹³C NMR Data for a Derivative, 4-oxo-4-phenylbutanal oxime

| Chemical Shift (δ) ppm | Assignment |

| 198.3 | Carbonyl (C=O) |

| 150.9 | Oxime (C=N) |

| 136.6 | Aromatic |

| 133.2 | Aromatic |

| 128.6 | Aromatic |

| 128.0 | Aromatic |

| 34.8 | Methylene |

| 23.9 | Methylene |

| Data recorded in CDCl₃ at 125 MHz. Source: rsc.org |

Two-Dimensional NMR Techniques for Connectivity and Proximity Information

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are often employed to solve more complex structural problems by revealing correlations between nuclei. For a molecule like this compound, several 2D techniques would be informative:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons along the butanone chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for piecing together different fragments of the molecule, for example, by showing a correlation between the benzylic protons and the carbons of the phenyl ring they are attached to through the oxygen atom.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₂₃H₂₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value provides definitive evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. For example, the calculated (M+H)⁺ for the related derivative 4-oxo-4-phenylbutanal oxime (C₁₀H₁₁NO₂) is 178.0863, and a found value of 178.0548 via HRMS-ESI confirms its composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing complex mixtures. In the context of synthesizing this compound, GC-MS would be used to monitor the reaction's progress by separating the starting materials, intermediates, product, and any byproducts. rsc.org The mass spectrum of each separated component can then be used to identify it, confirming the formation of the desired product and assessing its purity within the reaction mixture. researchgate.net This method is crucial for optimizing reaction conditions and ensuring the final product is isolated without significant impurities. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption of infrared radiation or the inelastic scattering of monochromatic light, it is possible to identify the functional groups present in this compound and to gain a deeper understanding of its molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies that correspond to its natural vibrational modes. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most prominent feature in the IR spectrum is the strong absorption band arising from the stretching vibration of the carbonyl (C=O) group. For an aromatic ketone like this compound, this band is typically observed in the range of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring can slightly lower the frequency compared to a non-conjugated ketone.

The presence of the ether linkage (-CH₂-O-) in the benzyloxy group gives rise to a characteristic C-O stretching vibration, which is typically found in the region of 1150-1085 cm⁻¹. The aromatic C-H stretching vibrations of the two phenyl rings are expected to appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butane (B89635) chain will be observed just below 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of photons, and the resulting spectrum reveals vibrational modes that involve a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be strong. The C=O stretching vibration will also be present, although its intensity can vary. The aliphatic C-H stretching and bending modes will also be visible.

The following table summarizes the expected key vibrational frequencies for this compound in both IR and Raman spectra based on established group frequency correlations.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680-1700 (Strong) | 1680-1700 (Moderate to Strong) |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretching | 2850-2960 (Medium) | 2850-2960 (Strong) |

| Ether (C-O-C) | Asymmetric Stretching | 1260-1200 (Strong) | Weak |

| Ether (C-O-C) | Symmetric Stretching | 1070-1020 (Medium) | Moderate to Strong |

| Aromatic C=C | Stretching | 1400-1600 (Variable) | 1400-1600 (Strong) |

Detailed Research Findings

While a dedicated, publicly available experimental IR or Raman spectrum for this compound is not readily found, the analysis of structurally similar compounds supports the predicted vibrational frequencies. For instance, the IR spectra of other aromatic ketones show a strong C=O stretch in the 1685-1666 cm⁻¹ range when conjugated with a phenyl ring. The presence of the benzyloxy group is confirmed by the characteristic ether C-O stretching bands.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling its unambiguous identification and the confirmation of its chemical structure.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of a compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice and the molecular structure within it can be constructed.

For derivatives of this compound that can be obtained in a crystalline form, X-ray crystallography can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the torsion angles of the flexible butan-1-one chain and the orientation of the phenyl and benzyloxy groups.

Stereochemistry: The absolute configuration of any chiral centers in the molecule.

Intermolecular interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern the packing of molecules in the crystal lattice.

Application to Crystalline Derivatives

Should a crystalline derivative of this compound be synthesized and analyzed by X-ray crystallography, the resulting data would be presented in a crystallographic information file (CIF). This file contains all the parameters describing the crystal structure. Key parameters that would be determined are summarized in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the experimental diffraction data and the calculated structure. |

At present, specific X-ray crystallographic data for derivatives of this compound are not available in the public domain. However, the application of this technique would be the definitive method for elucidating the solid-state conformation and intermolecular packing of any such crystalline derivatives, providing crucial insights into their structure-property relationships.

Computational and Theoretical Studies on 4 Benzyloxy 1 Phenylbutan 1 One

Electronic Structure and Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory would be employed to describe the electronic structure of 4-(Benzyloxy)-1-phenylbutan-1-one. This theory posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. Key aspects of this analysis would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap would indicate the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Molecular Orbital Diagrams: These diagrams would visually represent the energy levels of the molecular orbitals and the distribution of electrons within them. They would help in understanding bonding interactions and the delocalization of electrons across the phenyl and benzyl (B1604629) groups.

Electron Density Distribution: Analysis of the electron density would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to predict:

Optimized Molecular Geometry: DFT would determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Energetic Properties: This would include the calculation of the total energy of the molecule, heats of formation, and the energies of different conformational isomers.

Spectroscopic Predictions: DFT can simulate various types of spectra, which are invaluable for experimental comparison. This would include:

Infrared (IR) and Raman Spectra: Predicted vibrational frequencies would help in the assignment of experimental spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: Calculation of chemical shifts for ¹H and ¹³C atoms would aid in the interpretation of experimental NMR data.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) would be used to predict electronic transitions and the corresponding absorption wavelengths.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. This would involve:

Conformational Analysis: By simulating the molecule's movements, MD can explore the different accessible conformations and their relative stabilities. This is particularly important for a flexible molecule like this compound with its rotatable bonds.

Intermolecular Interactions: If studied in a solvent or in the presence of other molecules (e.g., a biological receptor), MD simulations could reveal the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and pi-stacking.

Thermodynamic Properties: MD simulations can also be used to calculate thermodynamic properties like free energy and entropy.

Chemoinformatics and In Silico Approaches for Synthetic Design and Optimization

Chemoinformatics tools could be applied to aid in the design and optimization of synthetic routes to this compound. These approaches include:

Retrosynthetic Analysis: Software could be used to propose potential disconnections in the target molecule, suggesting simpler starting materials and reaction pathways.

Reaction Database Searching: Chemoinformatics databases could be searched for known reactions that could be applied to the synthesis of this specific compound or its precursors.

Prediction of Physicochemical Properties: In silico tools can predict properties like solubility, logP, and polar surface area, which are important for designing purification strategies and for potential pharmaceutical applications.

Reaction Pathway Modeling and Prediction

Computational methods can be used to model the mechanisms of chemical reactions. For the synthesis of this compound, this would involve:

Transition State Searching: DFT calculations could be used to locate the transition state structures for key reaction steps.

Activation Energy Calculation: The energy barrier for a reaction (activation energy) can be calculated, providing insight into the reaction rate and feasibility.

Reaction Mechanism Elucidation: By mapping the potential energy surface of a reaction, computational chemistry can help to elucidate the step-by-step mechanism, including the identification of any intermediates.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes

The synthesis of 1,4-dicarbonyl compounds and their analogues, such as γ-alkoxy ketones, presents a significant challenge due to the inherent polarity mismatch of the required synthons. researchgate.net Future research will undoubtedly focus on developing more efficient and innovative methods to construct the 4-(benzyloxy)-1-phenylbutan-1-one backbone.

One promising avenue is the application of modern catalytic methods. For instance, a one-pot synthesis strategy involving the alkylation of an appropriate β-ketoester followed by decarboxylation, potentially utilizing a solid acid catalyst like Amberlyst-15, could offer a streamlined approach. nih.gov This method has proven effective for synthesizing various flavoring ketones and could be adapted for the target molecule. nih.gov Another area for exploration is the use of transition-metal catalysis. Rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated aldehydes can selectively produce ketones, and this methodology could be a foundation for developing a route to this compound. rsc.org

Furthermore, leveraging C-H activation strategies could provide a highly atom-economical synthesis. The oxidation of a benzylic C-H bond in a suitable precursor is a common method for ketone synthesis. nih.govyoutube.com Research into the selective oxidation of a precursor containing the pre-installed benzyloxy group would be a valuable endeavor. The development of photocatalytic methods for such transformations is also a rapidly advancing field that could offer mild and selective synthetic pathways. youtube.com

| Proposed Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Alkylation-Decarboxylation | Use of a solid acid catalyst (e.g., Amberlyst-15) with a β-ketoester and a benzyloxy-containing electrophile. | Procedural simplicity, potential for gram-scale synthesis, and catalyst recyclability. nih.gov |

| Rhodium-Catalyzed Conjugate Addition | Reaction of an appropriate arylboronic acid with a butenal derivative bearing a benzyloxy group. | High selectivity for ketone formation and tolerance of various functional groups. rsc.org |

| Benzylic C-H Oxidation | Catalytic oxidation of a hydrocarbon precursor containing the benzyloxy moiety. | High atom economy and the use of readily available starting materials. nih.govyoutube.com |

| Photocatalytic Synthesis | Light-induced reactions to form the key carbon-carbon bonds or to introduce the ketone functionality. | Mild reaction conditions and unique reactivity patterns. youtube.com |

Exploration of New Reactivity Patterns and Selectivity Control

The bifunctional nature of this compound, containing both a ketone and an ether linkage, opens up a wide range of possibilities for exploring its chemical reactivity. Future research will likely focus on the selective transformation of either functional group, as well as reactions that involve both.

The ketone moiety is a prime target for various transformations. Stereoselective reduction of the carbonyl group could lead to the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. The development of catalysts for the enantioselective reduction of such γ-alkoxy ketones would be a significant contribution. Additionally, the ketone can serve as a handle for carbon-carbon bond formation through reactions like aldol (B89426) condensations or Grignard additions, allowing for the elaboration of the carbon skeleton. nih.govnih.gov

The benzyloxy group, while often used as a protecting group, also presents opportunities for unique reactivity. acs.org The benzylic position is susceptible to radical reactions and oxidative cleavage. nih.gov Investigating the selective cleavage of the benzyl (B1604629) ether in the presence of the phenyl ketone, or vice versa, would be crucial for its use as a synthetic intermediate. Furthermore, the ether oxygen could direct certain reactions, influencing the stereochemical outcome at adjacent centers.

Controlling selectivity will be paramount. For example, in a Baeyer-Villiger oxidation, a key reaction of ketones, controlling which side of the carbonyl group the oxygen atom inserts is a significant challenge. nih.gov The development of catalysts that can control the regioselectivity of such a reaction in this compound would be a noteworthy achievement. Similarly, achieving stereocontrol in reactions at the α- and β-positions to the ketone will be a key area of investigation, potentially through the use of chiral catalysts or auxiliaries. acs.org

Expansion of Applications in Complex Chemical Synthesis

While direct applications of this compound in complex synthesis are not yet established, its structure suggests significant potential as a versatile building block. Ketones are considered strategic starting materials for the synthesis of natural product-inspired compounds due to the vast array of transformations they can undergo. nih.govwikipedia.org

A key area of opportunity lies in medicinal chemistry. Structurally related compounds, such as 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives, have been synthesized and shown to be inhibitors of 5-lipoxygenase, an enzyme implicated in inflammation and cancer. rsc.org This suggests that a library of compounds derived from this compound could be screened for various biological activities. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria, highlighting the potential of the phenyl ketone scaffold in addressing antibiotic resistance. illinois.edusigmaaldrich.com

Furthermore, the 1,4-disubstituted butanone framework is a precursor to various heterocyclic systems. For example, Paal-Knorr synthesis allows for the conversion of 1,4-dicarbonyl compounds into furans, pyrroles, and thiophenes. By analogy, this compound could be a precursor to functionalized heterocycles, which are prevalent in pharmaceuticals and materials science. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown antimycobacterial activity, further underscores the value of the benzyloxy motif in bioactive molecules. researchgate.net

The compound could also serve as a synthon for natural product synthesis. The benzyloxy group can act as a masked alcohol, which can be revealed at a later stage of a synthesis. The stability of the benzyl radical also makes it a useful feature in radical-mediated cyclizations for the construction of complex ring systems. nih.gov

Integration with Flow Chemistry and Automation in Organic Synthesis

The fields of flow chemistry and automated synthesis offer significant advantages in terms of efficiency, reproducibility, and safety. nih.govrsc.org The integration of the synthesis and derivatization of this compound into these platforms represents a significant emerging opportunity.

Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The synthesis of this compound could potentially be adapted to a continuous flow process, allowing for precise control of reaction parameters and potentially leading to higher yields and purities. wikipedia.org For instance, the Paal-Knorr synthesis of pyrroles from 1,4-diketones has been successfully demonstrated in a flow reactor, suggesting that similar transformations starting from our target molecule could also be amenable to this technology.

Automated synthesis platforms, which can perform a large number of reactions in parallel, would be invaluable for rapidly exploring the reaction space for the synthesis and application of this compound. High-throughput screening of catalysts and reaction conditions could accelerate the development of optimal synthetic routes. nih.gov Furthermore, automated systems could be used to generate libraries of derivatives by reacting the ketone or ether functionality with a diverse set of reagents, facilitating the discovery of new bioactive compounds or materials with desired properties. youtube.com The combination of artificial intelligence for reaction planning and robotic systems for execution is poised to revolutionize chemical synthesis, and applying these tools to a versatile building block like this compound could rapidly unlock its full potential. youtube.comillinois.edu

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the parent compound; controlled derivatization reactions (e.g., reductions, oxidations). | Enhanced safety, better heat and mass transfer, improved reproducibility, potential for process intensification. nih.govwikipedia.org |

| Automated Synthesis | High-throughput screening of reaction conditions for synthesis; parallel synthesis of derivative libraries for biological screening. | Increased efficiency, rapid optimization, generation of large datasets for structure-activity relationship studies. rsc.org |

| AI and Robotics | De novo design of synthetic routes; automated execution of multi-step syntheses to produce complex targets from this compound. | Accelerated discovery of new molecules and synthetic pathways, reduced need for manual intervention. youtube.comillinois.edu |

Q & A

Q. What are the established synthetic routes for 4-(Benzyloxy)-1-phenylbutan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or etherification reactions. A common method involves reacting 4-bromo-1-phenylbutan-1-one with benzyl alcohol in the presence of a base (e.g., NaH or K₂CO₃) under reflux in solvents like DMF or THF . Yield optimization requires careful control of stoichiometry, temperature (typically 80–100°C), and reaction time (12–24 hours). Side products, such as over-oxidized derivatives, may form if oxidizing agents are inadvertently introduced .

Q. Which spectroscopic techniques are most effective for characterizing this compound?